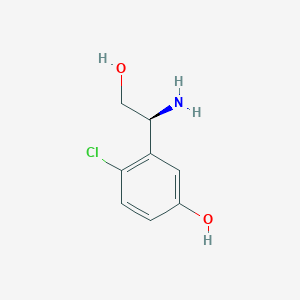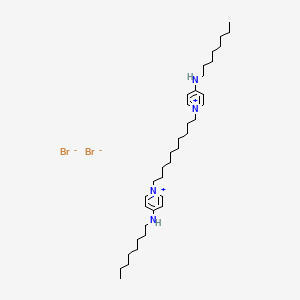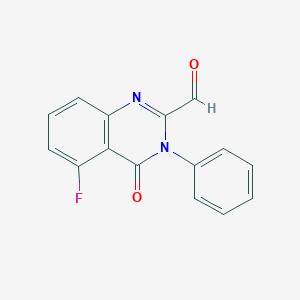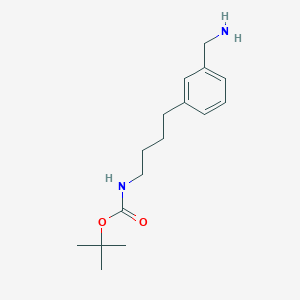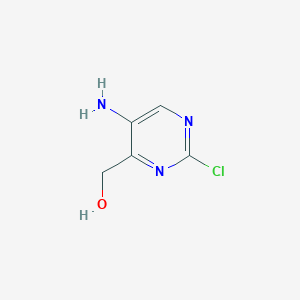
(5-Amino-2-chloropyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-2-chloropyrimidin-4-yl)methanol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 5, a chlorine atom at position 2, and a hydroxymethyl group at position 4. The molecular formula of this compound is C5H6ClN3O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-chloropyrimidin-4-yl)methanol typically involves the chlorination of a pyrimidine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 2,4,5-trichloropyrimidine with copper(I) chloride to form 2-chloro-4,5-dichloropyrimidine. This intermediate is then reacted with ammonia to introduce the amino group at position 5, resulting in 2-chloro-4-amino-5-chloropyrimidine. Finally, the hydroxymethyl group is introduced at position 4 through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-2-chloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the amino group to an amine.
Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 5-amino-2-chloropyrimidine-4-carboxylic acid.
Reduction: Formation of 5-amino-2-chloropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Amino-2-chloropyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of (5-Amino-2-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to therapeutic effects such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
5-Amino-2-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
4-Amino-2-chloropyrimidine: Similar structure but lacks the amino group at position 5.
Uniqueness
(5-Amino-2-chloropyrimidin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H6ClN3O |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
(5-amino-2-chloropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H6ClN3O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2,7H2 |
Clé InChI |
IYGQLYOIIWQQKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)



